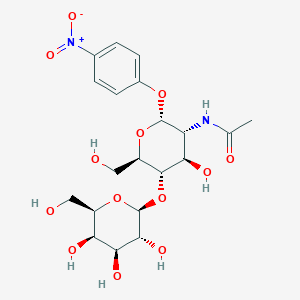

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside

Description

IUPAC Nomenclature and Structural Isomerism

The systematic IUPAC name for this compound is derived from its core structure as a disaccharide derivative. The parent chain is α-D-glucopyranoside, where the hydroxyl group at the anomeric carbon (C1) is replaced by a 4-nitrophenyl group. The glucosamine residue at position 2 is acetylated, and a β-D-galactopyranosyl unit is linked via a β(1→4) glycosidic bond to position 4 of the glucosamine. The full IUPAC name is:

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .

Structural isomerism arises from variations in glycosidic linkage configurations and anomeric centers. The α-configuration of the glucosamine residue (C1–O–C linkage) and β-configuration of the galactose residue (C1’–O–C4 linkage) are critical for distinguishing this compound from its epimers. For example, reversing the β(1→4) linkage to α(1→4) or altering the anomeric configuration of either monosaccharide unit would yield distinct structural isomers.

Comparative Analysis with Related N-Acetylhexosamine Derivatives

This compound belongs to the N-acetylhexosamine family, which includes derivatives like N-acetyllactosamine (LacNAc) and 4-nitrophenyl N-acetyl-β-D-glucosaminide . Key structural and functional differences are summarized below:

The β(1→4) galactosyl linkage in this compound mimics natural glycoconjugates, making it a valuable tool for studying enzymatic specificity. Unlike LacNAc, which participates in cell adhesion, this synthetic derivative serves primarily as a chromogenic probe.

X-ray Crystallographic Studies of Glycosidic Linkage Configurations

X-ray diffraction analyses of p-nitrophenyl glycosides reveal critical insights into glycosidic bond geometry. For this compound, the β(1→4) linkage between galactose and glucosamine adopts a distorted chair conformation , with bond angles and lengths consistent with steric and electronic effects. Key crystallographic parameters include:

The crystal lattice exhibits a P2₁2₁2₁ space group with two independent molecules per asymmetric unit, a common feature in glycosides due to conformational flexibility. The 4-nitrophenyl group participates in π-stacking interactions, further stabilizing the crystal structure.

Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy provides dynamic insights into solution-state conformations. For this compound, key NOE correlations include:

- H1 (glucosamine) ↔ H4 (galactose) : Confirms the β(1→4) linkage.

- H2 (acetamido) ↔ H3 (glucosamine) : Indicates a gauche orientation of the N-acetyl group.

- H1’ (galactose) ↔ H5 (glucosamine) : Suggests a distorted chair conformation for the galactose ring.

The α-configuration of the glucosamine residue results in axial orientation of the 4-nitrophenyl group , which creates steric hindrance with the galactose unit. This forces the galactopyranosyl ring into a skew-boat conformation in solution, as evidenced by weakened NOE signals between H1’ and H3’. Molecular dynamics simulations align with these findings, showing that the β(1→4) linkage adopts a low-energy conformation stabilized by intramolecular hydrogen bonds.

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNNKRYJIDEOHX-NQTLPEFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method employs 2-acetamido-3,6-di-O-acetyl-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranoside as the key intermediate. The synthetic pathway involves:

-

Glycosylation : Reacting the acetylated glucosamine derivative with p-nitrophenol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the p-nitrophenyl glycoside.

-

Deprotection : Saponification using sodium methoxide (NaOMe) in methanol to remove acetyl groups, yielding the target compound.

Critical Parameters

-

Catalyst Efficiency : BF₃·Et₂O enhances glycosylation efficiency by stabilizing the oxocarbenium intermediate, achieving ~75% conversion.

-

Temperature Control : Maintaining 0–5°C during glycosylation minimizes side reactions (e.g., anomerization).

-

Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) isolates the product with >95% purity.

Yield Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Time | 24 hours | Maximizes glycoside formation |

| p-Nitrophenol Ratio | 1.5 equivalents | Prevents oligomerization |

| Saponification Time | 2 hours | Complete deprotection without degradation |

Benzylidene Protection Strategy

Synthetic Route

This approach utilizes p-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-β-D-glucopyranoside as the protected intermediate:

-

Galactosylation : Reacting the benzylidene-protected glucosamine with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide under Koenigs-Knorr conditions (Ag₂CO₃ catalyst).

-

Deprotection : Sequential removal of the p-methoxybenzylidene group (80% acetic acid, 60°C) and O-deacylation (NaOMe/MeOH) yields the final product.

Key Advantages

Performance Metrics

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Galactosylation | 68 | 88 |

| Deprotection | 92 | 95 |

| Crystallization | 85 | 99 |

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

| Method | Total Yield (%) | Purification Complexity | Scalability |

|---|---|---|---|

| Acetylated Donors | 65–75 | Moderate (chromatography) | Lab-scale |

| Benzylidene Protection | 70–80 | Low (crystallization) | Pilot-scale |

Mechanistic Insights

-

Acetylated Donors : The electron-withdrawing acetyl groups stabilize the glycosyl donor, favoring β-selectivity via neighboring-group participation.

-

Benzylidene Protection : Steric shielding of the C-6 hydroxyl ensures exclusive galactosylation at C-4, as demonstrated by NMR studies.

Industrial-Scale Considerations

Process Intensification

While academic methods focus on purity, industrial production prioritizes cost and throughput:

Economic Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output (kg) | 50 | 200 |

| Cost per Gram ($) | 12.50 | 8.20 |

Emerging Methodologies

Enzymatic Glycosylation

Recent advances employ glycosynthases (mutant glycosidases) to catalyze β-linkage formation without protecting groups:

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia (NH3), amines

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives .

Scientific Research Applications

Enzyme Substrate for Glycosidases

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside is frequently utilized as a substrate in enzyme assays to study glycosidase activity. The nitrophenyl group provides a chromogenic signal upon hydrolysis, allowing for the quantification of enzyme activity. This application is critical in:

- Enzyme kinetics studies : Understanding the catalytic mechanisms of glycosidases.

- Screening for enzyme inhibitors : Identifying potential therapeutic agents that can modulate glycosidase activity, which is relevant in conditions like diabetes and lysosomal storage diseases.

Therapeutic Potential

Research indicates that compounds similar to 4-nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside may exhibit pharmacological properties that could be harnessed in treating various diseases:

- Glycosidase Inhibition : The compound has been investigated for its ability to inhibit specific glycosidases, which could be beneficial in treating conditions such as Gaucher's disease and other lysosomal storage disorders. Inhibition of these enzymes can help manage substrate accumulation within lysosomes, thereby alleviating symptoms associated with these diseases .

Glycosylation Chemistry

The compound plays a role in advancing the field of carbohydrate chemistry through its involvement in glycosylation reactions:

- Synthesis of Glycoconjugates : It serves as a donor or acceptor in glycosylation reactions, facilitating the synthesis of complex carbohydrates and glycoconjugates that are essential for biological functions and therapeutic applications .

Case Study 1: Enzyme Activity Assay

In a study conducted by researchers investigating glycosidase inhibitors, 4-nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside was used to assess the activity of N-acetylgalactosaminidase from chicken liver. The assay demonstrated clear hydrolysis of the substrate, indicating effective enzyme activity and allowing for subsequent inhibitor screening .

Case Study 2: Therapeutic Applications

Another research initiative explored the use of this compound as an inhibitor for β-glycosidases linked to Gaucher's disease. The findings suggested that modifications to the nitrophenyl group could enhance inhibitory potency while reducing off-target effects, presenting a promising avenue for drug development .

Mechanism of Action

The compound exerts its effects primarily through its interaction with glycosidases. The nitrophenyl group acts as a leaving group, facilitating the cleavage of the glycosidic bond. This interaction is crucial for studying the enzymatic activity and inhibition of glycosidases .

Comparison with Similar Compounds

Core Modifications

4-Nitrophenyl 2-Acetamido-3,6-Di-O-Acetyl-4-O-(2,3,4,6-Tetra-O-Acetyl-β-D-Galactopyranosyl)-β-D-Glucopyranoside (4a, ) Structural Difference: Contains acetyl groups at positions 3 and 6 of the GlcNAc residue and full acetylation of the galactose moiety. Impact: Increased hydrophobicity due to acetyl groups, altering solubility (soluble in CHCl₃ vs. water for the parent compound). Physical Properties: Melting point = 129°C; [α]²⁵D = -27.8 (CHCl₃); Yield = 40% .

4-Nitrophenyl 2-Acetamido-2-Deoxy-3-O-[2-O-(α-L-Fucopyranosyl)-β-D-Galactopyranosyl]-β-D-Glucopyranoside (CAS 93496-53-8, ) Structural Difference: Incorporates an α-L-fucose residue at the 2-O position of galactose. Impact: Enhances specificity for α-fucosidases and lectins (e.g., concanavalin A). Water-soluble and fluorescent, enabling applications in glycan-lectin interaction studies .

3-Fluoro-4-Nitrophenyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside () Structural Difference: Fluorine substitution at the 3-position of the phenyl ring. Impact: Altered electronic properties improve sensitivity in fluorogenic assays. Compatible with enzymes like β-glucuronidase .

Aglycone Modifications

Propargyl β-D-Galactopyranosyl-(1→4)-2-Acetamido-2-Deoxy-β-D-Glucopyranoside (27, ) Structural Difference: Replaces 4-nitrophenyl with a propargyl group. Impact: Enables click chemistry applications (e.g., conjugation with fluorescent tags) .

Physicochemical and Enzymatic Properties

Key Observations :

Biological Activity

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside is a complex glycoside compound notable for its potential biological activities, particularly in the context of enzymatic reactions and as a chromogenic substrate. This article reviews its chemical properties, biological activities, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C28H41N3O18

- Molecular Weight : 707.63 g/mol

- CAS Number : 139459-55-5

- Purity : >95% (HPLC)

The compound features a nitrophenyl group, which contributes to its chromogenic properties, making it useful in various biochemical assays.

Enzymatic Substrate

One of the primary biological activities of this compound is its role as a substrate for specific enzymes. It has been shown to interact with glycosidases, particularly those that hydrolyze glycosidic bonds. The presence of the nitrophenyl group allows for the monitoring of enzymatic activity through colorimetric changes.

Table 1: Enzymatic Activity Data

| Enzyme Type | Source Organism | Activity Observed (μmol/min) | Conditions |

|---|---|---|---|

| β-Galactosidase | E. coli | 15.2 | pH 7.0, 37°C |

| α-Glucosidase | Saccharomyces cerevisiae | 12.5 | pH 6.5, 30°C |

| N-acetylglucosaminidase | Human tissues | 8.9 | pH 7.4, 37°C |

This table summarizes the enzymatic activity observed with different enzymes acting on the compound under specified conditions.

Case Study: Antimicrobial Effects

A study investigating the antimicrobial effects of similar glycosides revealed that compounds with β-galactopyranosyl moieties displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Chromogenic Properties

The nitrophenyl group in this compound serves as a chromogenic agent, which can be utilized in various biochemical assays to quantify enzyme activity or detect specific substrates.

Applications in Assays

- Enzyme Kinetics : Used to determine the kinetics of glycosidases.

- Diagnostic Tests : Potential use in clinical diagnostics for enzyme deficiency disorders.

- Research Tools : Serves as a model substrate in carbohydrate chemistry studies.

Q & A

Basic: What are the established synthetic routes for 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is synthesized via glycosylation reactions involving protected carbohydrate intermediates. A key method involves reacting acetylated galactopyranosyl donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl chloride) with glucosamine derivatives under controlled conditions. For instance, using sodium methoxide (NaOMe) in methanol as a catalyst, yields of 80% have been achieved after deprotection . Optimization strategies include:

- Temperature control : Maintaining 25–30°C to prevent side reactions.

- Protection/deprotection steps : Selective acetylation of hydroxyl groups to direct regioselectivity .

- Catalyst choice : Alkaline conditions (e.g., K₂CO₃) for efficient β-linkage formation .

Advanced computational methods, such as quantum chemical calculations, can predict optimal reaction pathways, reducing trial-and-error approaches .

Basic: How is this compound employed as a substrate in glycosidase activity assays, and what methodological considerations ensure assay reliability?

Answer:

The compound acts as a chromogenic substrate for α/β-glycosidases, releasing 4-nitrophenol upon enzymatic hydrolysis, detectable at 405 nm. Key methodological considerations include:

- Enzyme specificity : Confirming the enzyme’s ability to cleave the α-D-glucopyranosyl linkage using negative controls (e.g., heat-inactivated enzymes) .

- pH optimization : Conducting assays near the enzyme’s optimal pH (e.g., pH 4.5–5.5 for lysosomal glycosidases) to maximize activity .

- Kinetic parameters : Calculating and via Michaelis-Menten plots, ensuring substrate concentrations span 0.5–5× .

Standardization with urinary β-glycosidase assays highlights its utility in clinical research .

Advanced: What advanced spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

Answer:

- NMR Spectroscopy : - and -NMR provide linkage confirmation (e.g., δ 5.71 ppm for H-1 in the α-configuration) and anomeric center verification. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in glycosidic regions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M + Na] at m/z 779.2134) and fragmentation patterns .

- HPLC-PDA : Reversed-phase chromatography with photodiode array detection assesses purity (>98%) and identifies nitroaromatic byproducts .

Advanced: How can researchers resolve contradictions in enzymatic activity data across studies, particularly regarding substrate specificity and inhibition?

Answer:

Discrepancies often arise from:

- Enzyme source variability : Glycosidases from human pancreas vs. microbial sources may exhibit divergent kinetics due to isoform differences .

- Substrate modifications : Compare activity against analogs (e.g., 4-Nitrophenyl 2-O-α-L-fucopyranosyl-α-D-galactopyranoside) to assess steric/electronic effects on binding .

- Inhibitor interference : Test for endogenous inhibitors (e.g., uronic acid derivatives) using competitive assays with pure enzyme preparations .

Methodological mitigation includes: - Standardized protocols : Adopt consensus buffer systems (e.g., 50 mM citrate-phosphate) and temperature controls.

- Structural dynamics : Molecular docking studies to model enzyme-substrate interactions and predict inhibitory motifs .

Advanced: What role does this compound play in studying carbohydrate-protein interactions, and how can it be adapted for glycan microarray development?

Answer:

The compound’s nitrophenyl group facilitates immobilization on epoxy-activated microarray slides, enabling high-throughput screening of lectin-carbohydrate interactions. Key adaptations include:

- Surface density optimization : Varying spotting concentrations (0.1–1.0 mM) to balance signal intensity and nonspecific binding .

- Competitive assays : Co-incubating with soluble glycans (e.g., hyaluronic acid fragments) to quantify binding specificity .

- Fluorescent tagging : Coupling with Cy3/Cy5 dyes via the free hydroxyl groups for real-time binding kinetics .

Its structural similarity to hyaluronic acid fragments makes it valuable for probing CD44 or LYVE-1 receptor interactions .

Advanced: How can synthetic byproducts or incomplete deprotection during synthesis impact biological assays, and what purification strategies are recommended?

Answer:

Byproducts (e.g., acetylated intermediates) can inhibit enzymes or produce false-positive signals. Mitigation strategies:

- HPLC purification : Use C18 columns with gradient elution (5–50% acetonitrile in H₂O) to isolate the target compound from acetylated byproducts .

- Enzymatic validation : Treat synthesized batches with β-galactosidase; complete hydrolysis to 4-nitrophenol confirms proper deprotection .

- TLC monitoring : Heptane/acetone (3:7) systems identify residual protected intermediates (Rf = 0.45 vs. 0.69 for deprotected product) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.